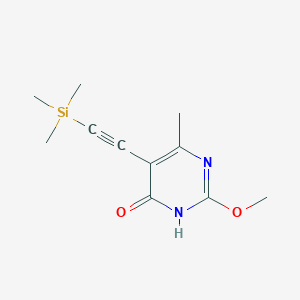
Methyl 7-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties, making them valuable in medicinal chemistry. This particular compound features a fluorine atom at the 7th position, which enhances its biological activity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate quinoline derivative.
Fluorination: Introduction of the fluorine atom at the 7th position is achieved using fluorinating agents such as Selectfluor.
Esterification: The carboxylic acid group is esterified using methanol in the presence of a catalyst like sulfuric acid.
Oxidation: The methyl group at the 1st position is introduced through methylation reactions using methyl iodide and a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound involve large-scale batch reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
Methyl 7-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinolone ring structure.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Formation of quinolone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinolone derivatives.
Substitution: Formation of halogenated or functionalized quinolone derivatives.
科学的研究の応用
Methyl 7-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinolone derivatives.
Biology: Studied for its antibacterial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential therapeutic applications in treating bacterial infections.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
作用機序
The mechanism of action of Methyl 7-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.
類似化合物との比較
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents.
Norfloxacin: A fluoroquinolone with a different substitution pattern on the quinolone ring.
Ofloxacin: A fluoroquinolone with a different stereochemistry and substitution pattern.
Uniqueness
Methyl 7-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activity and stability. The presence of the methyl and fluorine groups enhances its antibacterial properties compared to other quinolones.
特性
分子式 |
C12H10FNO3 |
|---|---|
分子量 |
235.21 g/mol |
IUPAC名 |
methyl 7-fluoro-1-methyl-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H10FNO3/c1-14-6-9(12(16)17-2)11(15)8-4-3-7(13)5-10(8)14/h3-6H,1-2H3 |
InChIキー |
RFKIQLBSUWYPKN-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C(=O)C2=C1C=C(C=C2)F)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-Methoxyphenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B11873372.png)






![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-chloro-](/img/structure/B11873432.png)


![3-(4-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B11873446.png)


![7-Bromo-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11873463.png)
